molecular formula C11H17NO3 B2582896 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane CAS No. 1499480-13-5

3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane

Cat. No.: B2582896
CAS No.: 1499480-13-5
M. Wt: 211.261
InChI Key: HABXLQPYOJUDMR-UHFFFAOYSA-N
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Description

3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane (CAS 1499480-13-5) is a high-value bicyclic building block in organic synthesis and medicinal chemistry. With a molecular formula of C11H17NO3 and a molecular weight of 211.26 g/mol, this compound features a rigid bicyclo[4.1.0]heptane scaffold, which incorporates a cyclopropane ring fused to a piperidine system . The structure is synthetically versatile, bearing a Boc-protected amine and a ketone group at the 5-position, providing two distinct handles for further chemical modification. This scaffold is of significant interest in the design and synthesis of conformationally locked iminosugars . Iminosugars are carbohydrate mimics that often act as potent and selective inhibitors of glycosidases—enzymes critical to numerous biological processes. The locked conformation imposed by the cyclopropane ring is a key strategic feature, as it can mimic the transition state of glycosidase enzymes during carbohydrate hydrolysis, potentially leading to enhanced inhibitory activity and selectivity against specific enzyme targets . Researchers utilize this compound and its derivatives as key intermediates in programs aimed at developing new therapeutic agents for metabolic diseases, including Type 2 Diabetes Mellitus, through the inhibition of enzymes like dipeptidyl peptidase-4 (DPP-4) . This product is intended for research and further chemical synthesis applications. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(13)6-12/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABXLQPYOJUDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499480-13-5
Record name tert-butyl 5-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Synthetic Methodologies for 3 Boc 5 Oxo 3 Aza Bicyclo 4.1.0 Heptane

Retrosynthetic Analysis of the Bicyclo[4.1.0]heptane Skeleton

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, commercially available precursors.

Key Bond Disconnections

The primary retrosynthetic disconnections for the 3-aza-bicyclo[4.1.0]heptane skeleton focus on the formation of the cyclopropane (B1198618) ring. The most logical bond cleavages are at the C1-C6 and C1-C7 bonds of the cyclopropane. This approach simplifies the bicyclic structure to a more manageable monocyclic precursor, specifically a derivative of tetrahydropyridine (B1245486). This strategy is common as it allows for the late-stage introduction of the strained three-membered ring onto a pre-functionalized six-membered heterocycle.

A secondary disconnection strategy could involve cleaving one of the C-N bonds within the piperidine (B6355638) ring, leading to an acyclic precursor. This approach is often employed in intramolecular cyclization strategies where a linear molecule is designed to fold and form both rings in a sequential or concerted manner.

Identification of Precursor Synthons

Based on the key bond disconnections, two primary types of precursor synthons are identified:

Monocyclic Piperidine-based Synthons: The most direct precursor is a suitably functionalized N-Boc-1,2,3,4-tetrahydropyridine. To achieve the target 5-oxo functionality, a precursor such as N-Boc-1,2,3,6-tetrahydropyridin-4-one or a protected enol equivalent would be ideal. The double bond between C1 and C6 (or C1 and C2 depending on the specific precursor) is the site for the subsequent cyclopropanation reaction.

Acyclic Amino-alkene/alkyne Synthons: For intramolecular approaches, a linear molecule containing both the nitrogen component and a reactive moiety for cyclopropane formation is required. An example would be an N-Boc protected amino acid derivative with a tethered alkene and a group susceptible to cyclization, such as an enyne. researchgate.net

Direct Synthesis Approaches to 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane

Direct synthetic methods focus on the crucial step of forming the bicyclic ring system. These can be broadly categorized into intramolecular and intermolecular cyclization reactions.

Cyclization Strategies for Azabicyclo[4.1.0]heptane Ring Formation

The formation of the azabicyclo[4.1.0]heptane core is the cornerstone of the synthesis. Various cyclization methods have been developed to construct this strained system efficiently.

Intramolecular cyclizations involve a single precursor molecule that undergoes a reaction to form the bicyclic product. These methods are often advantageous for controlling stereochemistry.

Enyne Cyclization: Aza-1,6-enynes can undergo oxidative cyclopropanation to yield azabicyclo[4.1.0]heptane derivatives. A transition-metal-free approach has been developed that enables the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones from these precursors in a single step under mild conditions. researchgate.net This strategy involves the formation of multiple bonds in one operation.

Photocatalytic Cyclopropanation: A modern approach involves the photoinduced oxygenative cyclopropanation of ene-ynamides. Using an organic acridinium (B8443388) photocatalyst, this metal-free method allows for the synthesis of diverse 3-azabicyclo[4.1.0]heptanes from readily available starting materials under mild conditions. iu.edu The reaction proceeds through a cationic vinyl radical intermediate.

Intermolecular reactions involve the coupling of two separate molecules to form the desired product. These are common for building the cyclopropane ring onto an existing heterocyclic system.

Sulfur Ylide Mediated Cyclopropanation: A highly relevant method for synthesizing the 5-oxo variant involves the reaction of an N-Boc protected vinylogous amino acid derivative with a sulfur ylide, such as tert-butyl 2-(tetrahydro-1λ⁴-thiophen-1-ylidene)acetate. nih.gov This reaction directly installs the cyclopropane ring and the ester group on the bicyclic core. The reaction typically produces a mixture of diastereomers. nih.gov

PrecursorReagentProductYield (Exo-isomer)Yield (Endo-isomer)Reference
tert-butyl (S)-4-methyl-5-oxo-5,6-dihydropyridine-1(2H)-carboxylatetert-butyl 2-(tetrahydro-1λ⁴-thiophen-1-ylidene)acetatedi-tert-butyl (1R,4S,6S,7S)-4-methyl-5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate77%5% nih.gov
tert-butyl (S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-oxo-5,6-dihydropyridine-1(2H)-carboxylatetert-butyl 2-(tetrahydro-1λ⁴-thiophen-1-ylidene)acetatedi-tert-butyl (1S,4S,6R)-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate71%18% nih.gov

Simmons-Smith Cyclopropanation: A classic method for cyclopropanation is the Simmons-Smith reaction. This involves treating an alkene, such as N-Boc-1,2,3,6-tetrahydropyridine, with a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple. masterorganicchemistry.com While this method forms the fundamental 3-Boc-3-azabicyclo[4.1.0]heptane skeleton, subsequent oxidation at the C5 position would be necessary to obtain the target molecule.

Dihalocarbene Addition: Another approach is the addition of a dihalocarbene (e.g., :CCl₂) to the double bond of N-Boc-1,2,3,4-tetrahydropyridine. This forms a 7,7-dihalo-3-azabicyclo[4.1.0]heptane intermediate. The gem-dihalide can then be reduced to a monohalide or fully removed, and the resulting compound can be further functionalized. researchgate.net As with the Simmons-Smith reaction, an additional oxidation step is required to introduce the 5-oxo group.

Introduction of the Boc Protecting Group and Oxo Functionality

The placement of the Boc group on the nitrogen atom and the ketone at the C5 position can be strategically timed at different stages of the synthesis. These strategies are broadly categorized as post-cyclization functionalization, where the bicyclic core is formed first, and early-stage functionalization, where the precursor molecule already contains these features.

Post-Cyclization Functionalization

In this approach, the 3-azabicyclo[4.1.0]heptane core is first constructed. Subsequent steps then introduce the necessary functional groups. The nitrogen atom of the synthesized bicyclic amine can be protected with a Boc group using standard conditions, such as reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nsf.govnih.gov

The introduction of the 5-oxo group onto the pre-formed N-Boc-3-azabicyclo[4.1.0]heptane ring would typically involve the oxidation of a precursor. For instance, a hydroxyl group at the C5 position could be oxidized to a ketone using various modern oxidation reagents. Alternatively, if the synthesis yields a double bond at the C4-C5 position, an allylic oxidation could be employed to install the ketone.

Early-Stage Functionalization of Precursors

A more convergent strategy involves utilizing a precursor that already incorporates the Boc protecting group and the oxo functionality. A notable example is the synthesis of a structurally similar compound, di-tert-butyl (1R,4S,6S)-4-methyl-5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate. nih.gov This synthesis starts from a Boc-protected N-alkenoyl derivative. The key step is a cyclopropanation reaction using a sulfur ylide, which simultaneously forms the cyclopropane ring and establishes the bicyclic system with the ketone already in place. nih.gov

In this method, a solution of a Boc-protected methyl-substituted enoate is treated with tert-butyl 2-(tetrahydro-1λ⁴-thiophen-1-ylidene)acetate in dichloromethane (B109758) (DCM). nih.gov The reaction proceeds at 0 °C and then at room temperature, yielding the desired exo and endo isomers of the bicyclic product. nih.gov This highlights an efficient route where the key functional groups are carried through from an acyclic or monocyclic precursor.

Table 1: Example of Early-Stage Functionalization via Ylide Cyclopropanation nih.gov
Starting MaterialReagentSolventYield (Exo isomer)Yield (Endo isomer)
Boc-protected N-alkenoyl derivative (2a)tert-butyl 2-(tetrahydro-1λ⁴-thiophen-1-ylidene)acetateDCM77%5%
Boc-protected N-alkenoyl derivative with silyl (B83357) ether (2b)tert-butyl 2-(tetrahydro-1λ⁴-thiophen-1-ylidene)acetateDCM71%18%

Advanced Synthetic Techniques for Azabicyclo[4.1.0]heptane Core Construction

The formation of the fused cyclopropane-piperidine ring system is the key challenge in synthesizing the title compound. Several advanced methodologies have been developed for this purpose.

Oxidative Cyclopropanation Methodologies

Oxidative cyclopropanation of aza-1,6-enynes provides a powerful and direct route to the azabicyclo[4.1.0]heptane core. A notable development is a transition-metal-free methodology that enables the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. researchgate.netresearchgate.netrsc.org This reaction proceeds via a radical-mediated pathway, forming multiple bonds in a single step under mild conditions. rsc.org Key advantages of this approach include its operational simplicity, speed, and the avoidance of transition metal catalysts. rsc.org

Photoinduced oxidative cyclopropanation of ene-ynamides has also been reported as a metal-free method to access 3-azabicyclo[4.1.0]heptanes. iu.edu This strategy uses an organic acridinium photocatalyst to generate a cationic vinyl radical, which then undergoes a cascade reaction to form the bicyclic product in good to high yields under mild, metal-free conditions. iu.edu

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis has become a robust tool for constructing cyclic and bicyclic nitrogen-containing structures. smolecule.compsu.edu The synthesis of bridged azabicyclic structures, including the azabicyclo[4.1.0]heptane framework, can be achieved through RCM. A common strategy involves the RCM of a cis-2,6-dialkenyl-N-acyl piperidine derivative. nih.gov The stereochemical arrangement of the two alkenyl side chains on the piperidine ring predisposes the molecule to undergo intramolecular metathesis, efficiently forming the bridged ring system. psu.edunih.gov This method is highly effective for creating various azabicyclo[m.n.1]alkenes. nih.gov

Simmons–Smith Reaction for Cyclopropane Formation

The Simmons–Smith reaction is a classic and reliable method for cyclopropanation of alkenes. wikipedia.org This reaction and its modifications are well-suited for the synthesis of the azabicyclo[4.1.0]heptane core from an appropriate unsaturated precursor. For example, cyclohexene (B86901) can be converted to norcarane (B1199111) (bicyclo[4.1.0]heptane) using diiodomethane and a zinc-copper couple. wikipedia.org

This methodology has been successfully applied to nitrogen-containing heterocycles. The synthesis of N-Boc-3-azabicyclo[4.1.0]heptane can be achieved starting from N-Boc-1,2,3,6-tetrahydropyridine. nsf.govnih.gov A modified Simmons–Smith procedure, sometimes referred to as the Furukawa modification, utilizes diethylzinc (B1219324) with diiodomethane or chloroiodomethane. nsf.govnih.gov This reaction effectively installs the cyclopropane ring onto the tetrahydropyridine backbone. Another approach involves the Simmons-Smith cyclopropanation of an N-protected 4-piperidinone silyl enol ether, which directly generates a precursor containing the bicyclic core. researchgate.net

Table 2: Comparison of Core Construction Methodologies
MethodologyPrecursor TypeKey Reagents/ConditionsAdvantagesReference
Oxidative CyclopropanationAza-1,6-enyneMetal-free radical initiators or photocatalyst (e.g., acridinium)Forms multiple bonds in one step, mild conditions, high atom economy. rsc.orgiu.edu
Ring-Closing Metathesis (RCM)cis-2,6-dialkenyl piperidineGrubbs or Schrock catalystHigh functional group tolerance, effective for bridged systems. nih.gov
Simmons–Smith ReactionN-Boc-1,2,3,6-tetrahydropyridineEt₂Zn, CH₂I₂ (or ClCH₂I)Stereospecific, reliable for cyclopropane formation on heterocycles. nsf.govnih.gov

Strategies Involving Aziridine (B145994) or Oxirane Intermediates

The synthesis of azabicyclo[4.1.0]heptane frameworks can be effectively achieved through pathways that utilize the inherent ring strain of three-membered heterocycles like aziridines and oxiranes. jove.com One established method involves the intramolecular cyclization of a precursor containing a pre-formed aziridine ring. For instance, a 2-(4-tosyloxybutyl)aziridine can be converted into a stable bicyclic aziridinium (B1262131) ion, specifically 1-azoniabicyclo[4.1.0]heptane tosylate, through the internal nucleophilic attack of the aziridine nitrogen onto the carbon bearing the tosylate leaving group. jove.com This strained bicyclic intermediate is then susceptible to regioselective ring-opening by various nucleophiles. jove.comacs.org The attack can occur at either the bridgehead or the bridge carbon, leading to the formation of substituted piperidine or azepane rings, respectively. jove.comacs.org This strategy highlights the utility of aziridinium ions as versatile intermediates in the construction of complex aza-heterocycles. jove.com

Another approach involves the stereocontrolled synthesis of a 1-azabicyclo[4.1.0]heptane derivative from a 1,2-azido alcohol. researchgate.net This method proceeds by forming an NH aziridine, which then undergoes an intramolecular conjugate addition onto a tethered α,β-unsaturated ester to construct the bicyclic system. researchgate.net The resulting azabicyclo[4.1.0]heptane can be regioselectively opened at the C-7 position by nucleophiles to yield trans-2,6-disubstituted piperidines. researchgate.net

Transition-Metal-Catalyzed Cyclizations in Azabicyclic Synthesis

Transition-metal catalysis offers powerful and efficient methods for constructing bicyclo[4.1.0]heptane systems, often through the cycloisomerization of 1,6-enynes. researchgate.net Various metals, including gold, platinum, iridium, and palladium, have been shown to effectively catalyze these transformations. researchgate.netbohrium.com

Gold catalysts, in particular, are proficient in mediating the intramolecular oxidative cyclopropanation of N-allylynamides to yield 3-aza-bicyclo[3.1.0]hexan-2-one derivatives, a related but smaller bicyclic system. researchgate.net Gold(I) complexes can also catalyze the cycloisomerization of 1,6-cyclopropene-enes, involving the electrophilic ring opening of a cyclopropene (B1174273) to generate a gold carbene, which then undergoes intramolecular cyclopropanation. acs.org This methodology has been applied to synthesize 3-oxa- and 3-azabicyclo[4.1.0]heptanes with excellent yields and high diastereoselectivity. acs.org

Palladium-catalyzed cycloisomerization of (Z)-1-iodo-1,6-dienes has been developed to construct 3-azabicyclo[4.1.0]hept-2-enes, demonstrating the versatility of this metal in forming the desired bicyclic core. researchgate.net Similarly, iridium-catalyzed cycloisomerization of nitrogen-tethered 1,7-enynes provides an efficient route to azabicyclo[5.1.0]octene derivatives, showcasing the potential for synthesizing related bicyclic amines of varying ring sizes.

Catalyst SystemSubstrate TypeProductKey Features
Gold(I) ChlorideAllyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides5-Isopropylidene-3-azabicyclo[4.1.0]heptanesExcellent yields, high diastereoselectivity. acs.org
Palladium Catalyst(Z)-1-iodo-1,6-dienes3-Azabicyclo[4.1.0]hept-2-enesEfficient conversion of a wide array of dienes. researchgate.net
Iridium CatalystN-tethered 1,7-enynesAzabicyclo[5.1.0]octene derivativesMild conditions, low catalyst loading.

Metal-Free Cyclization Protocols

In pursuit of more sustainable synthetic methods, metal-free cyclization protocols have been developed. A straightforward, transition-metal-free methodology for the oxidative cyclopropanation of aza-1,6-enynes has been established, yielding functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. researchgate.netrsc.org This reaction proceeds via a radical oxidation mechanism, allowing for the formation of four bonds in a single step under mild conditions. researchgate.netrsc.org The key advantages of this approach include its operational simplicity, rapid reaction times, and broad functional group tolerance. rsc.org

Another metal-free strategy involves the reaction of allylic amines with a bromoethylsulfonium salt to form azabicyclo[3.1.0]hexanes, a related bicyclic system. bohrium.com Iodine-mediated domino reactions starting from N-allyl enamines have also been developed, further expanding the toolkit for transition-metal-free synthesis of these structures. bohrium.com

Asymmetric Synthesis of Enantioenriched Azabicyclo[4.1.0]heptane Derivatives

The development of asymmetric syntheses is crucial for accessing specific enantiomers of biologically active molecules. Several strategies have been successfully employed to produce enantioenriched azabicyclo[4.1.0]heptane derivatives.

Chiral Auxiliaries in Bicyclic Azacycle Synthesis

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. This approach has been effectively used in the synthesis of chiral bicyclic systems. For example, in the context of an organophotoredox-catalyzed radical anion [2+2] photocycloaddition to form bicyclo[3.2.0]heptanes, chiral oxazolidinone auxiliaries bound to aryl bis-enone substrates have enabled the synthesis of enantioenriched products. nih.gov This demonstrates the principle that attaching a chiral auxiliary can effectively control stereochemistry in cyclization reactions, a strategy applicable to the synthesis of the 3-azabicyclo[4.1.0]heptane core. nih.gov

A direct application of this concept to a closely related target involves the reaction of an N-enoyl derivative of (S)-4-benzyl-2-oxazolidinone with a sulfur ylide. A study on the synthesis of iminosugars utilized a cyclopropanation reaction between a chiral N-Boc protected vinylogous ester derived from L-alanine and a sulfur ylide to produce di-tert-butyl (1R,4S,6S,7S)-4-methyl-5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate with high diastereoselectivity. nih.gov This reaction yielded the exo isomer as the major product. nih.gov

Chiral AuxiliaryReaction TypeProduct Stereochemistry
(S)-4-benzyl-2-oxazolidinone[2+2] PhotocycloadditionEnantioenriched Bicyclo[3.2.0]heptanes nih.gov
L-Alanine derivativeSulfur Ylide Cyclopropanation(1R,4S,6S,7S) diastereomer nih.gov

Organocatalytic Asymmetric Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. tuwien.at Chiral amines can be used to catalyze the asymmetric intramolecular α-cyclopropanation of aldehydes. dntb.gov.ua In this approach, an α-iodo aldehyde can act as a carbene equivalent, which engages in a formal [2+1] annulation with a tethered double bond to produce bicyclic scaffolds in good optical purity. researchgate.net While not directly applied to this compound, this principle of using chiral organocatalysts to mediate enantioselective cyclopropanations is a highly relevant strategy for accessing chiral azabicyclic structures. researchgate.netdntb.gov.ua

Metal-Catalyzed Enantioselective Transformations

Combining transition-metal catalysis with chiral ligands provides a highly effective method for enantioselective synthesis. Asymmetric gold-catalyzed cycloisomerization of heteroatom-tethered 1,6-enynes has been shown to produce functionalized bicyclo[4.1.0]heptene derivatives with excellent enantiomeric excesses, typically ranging from 90-98%. nih.gov These reactions are conducted under mild conditions using a chiral cationic Au(I) catalyst system, such as (R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEP-(AuCl)2/AgOTf. nih.gov

Similarly, an asymmetric counterion-directed catalysis strategy has been used with an Iridium(I) catalyst for the carbocyclization of 1,6-enynes. researchgate.net In this case, the stereochemical information is located on the chiral phosphate (B84403) counterion of the catalyst, leading to the formation of enantioenriched bicyclo[4.1.0]hept-2-enes with enantiomeric excesses up to 93%. researchgate.net Gold(I)-catalyzed asymmetric cyclopropanation of 1,6-yne-methylenecyclopropanes has also been developed to synthesize bicyclic 7/4 ring systems, where density functional theory calculations indicate that the chirality is established in the initial cyclopropanation step. pku.edu.cn

Metal/Ligand SystemReaction TypeEnantiomeric Excess (ee)
Au(I) / (R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEPCycloisomerization of 1,6-enynes90-98% nih.gov
Ir(I) / Chiral Phosphate CounterionCarbocyclization of 1,6-enynesup to 93% researchgate.net
Au(I) / Chiral LigandCyclopropanation of 1,6-yne-MCPsHigh ee values reported pku.edu.cn

Diastereoselective Synthetic Pathways

The stereochemical complexity of this compound, possessing multiple chiral centers, necessitates the development of diastereoselective synthetic strategies to control the relative orientation of substituents on the bicyclic framework. Researchers have explored various methodologies to achieve this, primarily focusing on controlling the cyclopropanation step or subsequent modifications.

One notable approach involves a palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes. rsc.org This cascade reaction sequence, which includes hydration, cyclization, and cyclopropanation, has been shown to produce 3-azabicyclo[4.1.0]heptan-5-ones with excellent stereoselectivity. rsc.org The reaction proceeds under mild conditions, utilizing palladium(II) acetate (B1210297) as the catalyst and tert-butyl nitrite (B80452) as the oxidant. rsc.org The stereochemical outcome is dictated by the geometry of the transition state during the intramolecular cyclization and subsequent cyclopropanation. For instance, the reaction of 4-methyl-N-(2-methylallyl)-N-(3-phenylprop-2-yn-1-yl)benzenesulfonamide yielded the corresponding 3-azabicyclo[4.1.0]heptan-5-one derivative with high diastereoselectivity. rsc.org

Another effective strategy is the gold-catalyzed cycloisomerization of allyl cyclopropenylcarbinyl sulfonamides. acs.org This intramolecular cyclopropanation of an alkene, initiated by the electrophilic ring-opening of a cyclopropene with a gold(I) catalyst, leads to the formation of 3-azabicyclo[4.1.0]heptanes with high diastereoselectivities. acs.org The choice of catalyst and substrate structure plays a crucial role in determining the stereochemical course of the reaction.

Furthermore, diastereoselective synthesis has been achieved through the reaction of N-Boc protected enamides with sulfur ylides. A specific example is the synthesis of di-tert-butyl (1R,4S,6S)-4-methyl-5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate, a derivative of the target compound. nih.gov In this case, the reaction of an N-Boc-L-alanine-derived enamide with tert-butyl 2-(tetrahydro-1λ4-thiophen-1-ylidene)acetate resulted in the formation of the exo and endo diastereomers in a 77:5 ratio, favoring the exo product. nih.gov This highlights the influence of the starting chiral material and the reagents on the diastereomeric outcome.

The reductive hydrodehalogenation of gem-dihalocyclopropanes also offers a pathway to stereochemically defined 3-azabicyclo[4.1.0]heptane systems. The reduction of 7,7-dihalo-3-oxo-2-azabicyclo[4.1.0]heptanes using metallic zinc has been shown to stereoselectively yield the corresponding endo-7-halo derivatives in good to high yields, with no formation of the exo-isomers detected. researchgate.net The stereochemistry is established by the selective protonation of a cyclopropyl (B3062369) anion intermediate. researchgate.net

The following table summarizes key findings in the diastereoselective synthesis of this compound and its derivatives.

MethodCatalyst/ReagentSubstrateProductDiastereomeric Ratio/SelectivityYield
Palladium-Catalyzed Oxidative CyclizationPd(OAc)₂ / tBuONO1,6-enyne3-Azabicyclo[4.1.0]heptan-5-one derivativeExcellent stereoselectivityModerate to good
Gold-Catalyzed CycloisomerizationAuClAllyl cyclopropenylcarbinyl sulfonamide5-Isopropylidene-3-azabicyclo[4.1.0]heptane derivativeHigh diastereoselectivityExcellent
Sulfur Ylide Cyclopropanationtert-Butyl 2-(tetrahydro-1λ4-thiophen-1-ylidene)acetateN-Boc-L-alanine derived enamideDi-tert-butyl 4-methyl-5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate77:5 (exo:endo)82% (combined)
Reductive HydrodehalogenationZinc7,7-Dihalo-3-oxo-2-azabicyclo[4.1.0]heptaneendo-7-Halo-3-oxo-2-azabicyclo[4.1.0]heptaneExclusive formation of endo isomerGood to high

Reactivity and Chemical Transformations of 3 Boc 5 Oxo 3 Aza Bicyclo 4.1.0 Heptane

Chemical Reactivity of the Azabicyclo[4.1.0]heptane Core

The 3-aza-bicyclo[4.1.0]heptane skeleton is a fused ring system comprising a six-membered piperidine (B6355638) ring fused to a three-membered aziridine (B145994) ring, which itself is fused to a three-membered cyclopropane (B1198618) ring. This arrangement results in significant ring strain, rendering the molecule susceptible to various ring-opening reactions. The presence of a ketone at the 5-position further influences the electronic properties and reactivity of the bicyclic system.

Strain-Induced Reactivity of the Cyclopropane Ring

The bicyclo[4.1.0]heptane system, a carbocyclic analogue, is known to possess considerable ring strain, which is a driving force for various chemical transformations. This strain arises from the deviation of bond angles from the ideal tetrahedral and trigonal planar geometries. In 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane, the cyclopropane ring is activated towards nucleophilic attack, which can lead to ring-opening. The regioselectivity of this opening is influenced by steric and electronic factors, including the presence of the adjacent aziridine and the ketone group.

Ring-opening and expansion protocols that exploit the inherent ring strain of bicyclo[4.1.0]heptane derivatives have been reported. For instance, both aza- and oxa-bicyclo[4.1.0]heptanes have been shown to undergo ring expansion reactions with hydrazine to afford valuable heterocyclic frameworks. solubilityofthings.commdpi.comfrontiersin.org

Reactivity of the Aziridine Moiety

Aziridines, as three-membered nitrogen-containing heterocycles, are highly reactive due to significant ring strain. nih.gov The reactivity of the aziridine in the 3-aza-bicyclo[4.1.0]heptane core is a key feature of the molecule's chemistry. The presence of the electron-withdrawing Boc group on the nitrogen atom can modulate this reactivity.

Nucleophilic ring-opening of aziridines is a common and synthetically useful transformation. nih.gov The attack of a nucleophile can occur at either of the two carbon atoms of the aziridine ring, and the regioselectivity is dependent on the substitution pattern of the aziridine, the nature of the nucleophile, and the reaction conditions. In the case of this compound, the presence of the ketone at the 5-position can influence the electrophilicity of the adjacent aziridine carbon, potentially directing nucleophilic attack. The regioselective ring-opening of aziridines can be controlled by the functional groups present in the molecule. For example, the ring-opening of an aziridine bearing a γ-ketone at the C2 substituent with a water nucleophile occurs at the C2 position in the presence of trifluoroacetic acid. frontiersin.org

Stability Considerations of the Bicyclic System

The stability of the this compound system is a balance between the inherent strain of the fused rings and the stabilizing effect of the amide resonance within the Boc-protected lactam moiety. While the ring strain makes the molecule prone to reactions that relieve this strain, the N-Boc group can provide a degree of electronic stabilization.

Reactions Involving the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under specific acidic conditions. researchgate.net In this compound, the Boc group not only protects the nitrogen atom but also activates the adjacent carbonyl group for certain transformations.

Cleavage Methodologies and Conditions

The removal of the Boc group is a common transformation in organic synthesis. A variety of methods have been developed for Boc deprotection, with the choice of reagent and conditions depending on the sensitivity of the substrate to acidic or other reactive conditions.

Table 1: Common Cleavage Methodologies for the Boc Protecting Group

Reagent/ConditionSolventTemperatureNotes
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)0 °C to Room TemperatureA very common and efficient method. rsc.org
Hydrochloric Acid (HCl)Methanol, Ethyl Acetate (B1210297), or DioxaneRoom TemperatureAnother widely used acidic condition.
Formic Acid-Room TemperatureA milder acidic alternative.
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TemperatureA Lewis acid catalyst for deprotection.
Cerium(IV) Ammonium Nitrate (CAN)Acetonitrile/Water0 °CAn oxidative deprotection method.
ThermolysisHigh-boiling solventHigh TemperatureCleavage at elevated temperatures.

It is important to note that the specific conditions for the deprotection of this compound would need to be carefully chosen to avoid unwanted side reactions involving the strained bicyclic system.

Transamidation and Functional Group Interconversion

The presence of the N-Boc group can activate the adjacent amide (lactam) carbonyl towards nucleophilic attack, enabling transamidation reactions. This transformation involves the replacement of the nitrogen atom of the lactam with the nitrogen of an incoming amine, leading to a ring-opened amide product. The activation by the Boc group is due to the twisting of the amide bond, which reduces the amidic resonance and increases the electrophilicity of the carbonyl carbon. nih.gov

Transition-metal catalysis, particularly with nickel complexes, has been shown to be effective for the transamidation of N-Boc activated amides. nih.gov These reactions can proceed under relatively mild conditions and tolerate a range of functional groups.

Furthermore, the lactam functionality within the this compound structure can potentially undergo other functional group interconversions. For example, reduction of the lactam carbonyl would yield the corresponding amino alcohol, providing a route to further structural diversification. The specific reagents and conditions for such transformations would need to be carefully selected to be compatible with the strained bicyclic core.

Transformations at the Oxo Functionality (C-5 Position)

The reduction of the C-5 ketone to the corresponding alcohol, 3-Boc-5-hydroxy-3-aza-bicyclo[4.1.0]heptane, is a fundamental transformation that can be achieved with various reducing agents. The stereochemical outcome of this reaction is of particular interest due to the creation of a new stereocenter at C-5.

In a study on a closely related system, di-tert-butyl (1R,4S,6S)-4-methyl-5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate was reduced using sodium borohydride (NaBH₄) in ethanol. This reaction yielded the corresponding 5-hydroxy derivative, demonstrating the feasibility of reducing the C-5 ketone under mild conditions nih.gov. While the diastereoselectivity of this specific reaction was not detailed, reductions of cyclic ketones are well-known to be influenced by steric hindrance, with the hydride typically attacking from the less hindered face.

Table 1: Reduction of this compound Analogs

SubstrateReducing AgentSolventProductReference
di-tert-butyl (1R,4S,6S)-4-methyl-5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylateNaBH₄Ethanol(1R,4S,5S,6S,7R)-3-(tert-Butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)methyl)-5-hydroxy-3-azabicyclo[4.1.0]heptane-7-carboxylic acid nih.gov

The choice of reducing agent can significantly impact the stereoselectivity. Bulky hydride reagents, for example, would be expected to exhibit higher diastereoselectivity.

The electrophilic nature of the carbonyl carbon at C-5 allows for nucleophilic additions, providing a route to introduce various substituents. Organometallic reagents, such as Grignard reagents and organolithium compounds, are commonly employed for this purpose.

A patent for azabicyclo[4.1.0]heptane derivatives describes the reaction of a similar bicyclic ketone with a Grignard reagent. Specifically, a compound of formula (IV) is reacted with an appropriate Grignard reagent in THF at -20 °C to afford the corresponding tertiary alcohol rsc.org. This demonstrates the accessibility of the carbonyl group to carbon-based nucleophiles.

Table 2: Nucleophilic Addition to 3-aza-bicyclo[4.1.0]heptan-5-one Analogs

Substrate FormulaReagentSolventProductReference
(IV)Grignard ReagentTHFTertiary Alcohol rsc.org

The presence of protons on the carbon atoms alpha to the C-5 ketone (C-4 and C-6) allows for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles, enabling functionalization at these positions.

While specific studies on the enolate chemistry of this compound are not reported, the principles of enolate chemistry are well-established for N-Boc-piperidone systems. The formation of the enolate can be achieved using strong bases such as lithium diisopropylamide (LDA) or sodium hydride. The subsequent alkylation of the enolate with an alkyl halide would introduce a substituent at either the C-4 or C-6 position. The regioselectivity of this alkylation would be influenced by the steric environment and the specific reaction conditions, such as the choice of base and solvent.

Derivatization Strategies at Other Ring Positions

Beyond the C-5 ketone, the cyclopropane and piperidine rings offer further opportunities for functionalization, allowing for the synthesis of a diverse range of derivatives.

The cyclopropane ring in the 3-azabicyclo[4.1.0]heptane system is a source of strain and unique reactivity. Ring-opening reactions of the cyclopropane can lead to the formation of larger, functionalized piperidine derivatives.

For instance, a study on azabicyclic [4.1.0]aminocyclopropanes demonstrated a facile reduction/fragmentation of the cyclopropane ring in the presence of catalytic palladium on carbon and formic acid under a hydrogen atmosphere. This reaction resulted in the formation of 3-azepinone derivatives, indicating a cleavage of the C1-C6 bond of the bicyclic system. While this example involves a different substitution pattern, it highlights the potential for ring-expansion reactions of the 3-azabicyclo[4.1.0]heptane core.

Furthermore, the activation of the cyclopropane ring towards nucleophilic attack can be achieved through the formation of a bicyclic aziridinium (B1262131) ion. In one such study, a 1-azoniabicyclo[4.1.0]heptane tosylate was prepared and subsequently underwent selective ring opening upon attack by various nucleophiles at either the bridge or bridgehead carbon, leading to substituted piperidine and azepane rings nih.govjove.com.

The piperidine portion of the molecule can be functionalized through C-H activation strategies, which have been extensively studied for N-Boc-piperidine derivatives. These methods allow for the direct introduction of substituents at specific positions of the piperidine ring.

Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for the functionalization of N-Boc-piperidines. The regioselectivity of these reactions can often be controlled by the choice of ligand. For example, β-arylation of N-Boc-piperidines has been achieved using flexible biarylphosphine ligands, leading to the formation of 3-arylpiperidines rsc.orgacs.orgamanote.comscispace.com. This suggests that a similar strategy could be employed for the regioselective arylation of the C-2 or C-4 positions of this compound, with the directing effect of the Boc-protected nitrogen playing a crucial role.

Table 3: Palladium-Catalyzed C-H Arylation of N-Boc-Piperidines

SubstrateCatalystLigandProductReference
N-Boc-piperidinePd(OAc)₂Biarylphosphine3-Aryl-N-Boc-piperidine rsc.orgacs.orgamanote.comscispace.com

The specific steric and electronic environment of the 3-azabicyclo[4.1.0]heptane system would likely influence the outcome of such C-H functionalization reactions, potentially leading to unique regioselectivities.

Palladium-Catalyzed Coupling Reactions of Derived Intermediates

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed coupling reactions on the saturated carbocyclic framework of this compound are not prevalent, its structural motifs can be elaborated into reactive intermediates amenable to such transformations. The reactivity of the bicyclo[4.1.0]heptane core, particularly after conversion to more activated species, allows for its incorporation into more complex molecular architectures through various palladium-catalyzed methodologies.

Research into related strained bicyclic systems has paved the way for potential applications. For instance, the conversion of the ketone functionality in the 5-position into an enol triflate would furnish a versatile substrate for a variety of palladium-catalyzed couplings, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This strategy allows for the introduction of aryl, vinyl, alkynyl, and amino functionalities at the α-position to the carbonyl group.

In a study focused on a related strained cyclopropane-fused azacyclic system, a Norrish–Yang cyclization was employed to generate an α-hydroxy-β-lactam intermediate. This intermediate subsequently underwent a palladium-mediated C–C bond cleavage and cross-coupling reaction. The choice of phosphine ligand was found to be crucial in directing the regioselectivity of the C–C bond cleavage, leading to the formation of novel scaffolds. For example, the use of monodentate ligands such as APhos favored the cleavage of the distal C–C bond of the α-hydroxy-β-lactam. wikipedia.org

Another relevant approach involves the synthesis of boro-derivatives of the 3-azabicyclo[4.1.0]heptane scaffold. These organoboron compounds can then participate in Suzuki-Miyaura cross-coupling reactions with various aryl bromides. For instance, the coupling of 1-Bpin-3-azabicyclo[4.1.0]heptane and 2-Bpin-3-azabicyclo[4.1.0]heptane with 4-bromo-N,N-dimethylbenzenesulfonamide has been demonstrated to yield the corresponding arylated products in good yields. This highlights the feasibility of functionalizing the bicyclic core through a boronate intermediate.

While direct experimental data on palladium-catalyzed coupling reactions of intermediates derived specifically from this compound is limited in publicly accessible literature, the established reactivity of similar bicyclic and strained ring systems provides a strong basis for the potential synthetic utility of this compound in palladium catalysis. The conversion of the ketone to an enol triflate or the introduction of a leaving group at a strategic position would unlock a wide array of possible palladium-catalyzed transformations.

The following table summarizes potential palladium-catalyzed coupling reactions of hypothetical intermediates derived from this compound, based on established methodologies for similar substrates.

IntermediateCoupling ReactionCoupling PartnerPotential ProductCatalyst System (Example)
5-Triflyloxy-3-Boc-3-aza-bicyclo[4.1.0]hept-4-eneSuzuki-MiyauraArylboronic acid5-Aryl-3-Boc-3-aza-bicyclo[4.1.0]hept-4-enePd(PPh₃)₄, base (e.g., Na₂CO₃)
5-Triflyloxy-3-Boc-3-aza-bicyclo[4.1.0]hept-4-eneSonogashiraTerminal alkyne5-Alkynyl-3-Boc-3-aza-bicyclo[4.1.0]hept-4-enePdCl₂(PPh₃)₂, CuI, amine base
5-Triflyloxy-3-Boc-3-aza-bicyclo[4.1.0]hept-4-eneBuchwald-HartwigAmine5-Amino-3-Boc-3-aza-bicyclo[4.1.0]hept-4-enePd₂(dba)₃, phosphine ligand, base
5-Halo-3-Boc-3-aza-bicyclo[4.1.0]heptaneHeckAlkene5-Alkenyl-3-Boc-3-aza-bicyclo[4.1.0]heptanePd(OAc)₂, phosphine ligand, base

Stereochemical Aspects of 3 Boc 5 Oxo 3 Aza Bicyclo 4.1.0 Heptane

Configurational Isomerism in Bicyclo[4.1.0]heptane Systems

The bicyclo[4.1.0]heptane framework, also known as norcarane (B1199111), is the parent carbocyclic structure of the title compound. The fusion of the three-membered ring to the six-membered ring introduces significant constraints and defines the possible stereoisomers.

The 3-azabicyclo[4.1.0]heptane core possesses at least two stereogenic centers at the bridgehead carbon atoms, C1 and C6. google.com These chiral centers are created by the fusion of the cyclopropane (B1198618) and piperidone rings.

The presence of these two stereocenters means that the molecule can exist as pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, exhibiting identical physical properties except for their interaction with plane-polarized light and other chiral entities. For 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane, the possible enantiomeric pairs are (1R,6S) and (1S,6R). google.com The specific arrangement of atoms at these centers dictates the molecule's absolute configuration.

Stereogenic CenterDescriptionPossible Configurations
C1 Bridgehead carbon atomR or S
C6 Bridgehead carbon atomR or S
Resulting Isomers Enantiomeric pairs(1R,6S) / (1S,6R)

This interactive table summarizes the primary stereogenic centers in the 3-azabicyclo[4.1.0]heptane scaffold.

In bicyclic systems, diastereomerism often manifests as exo and endo isomers. This isomerism describes the relative orientation of substituents on the ring system. In the context of the bicyclo[4.1.0]heptane scaffold, the fusion between the six-membered ring and the three-membered ring is typically a cis-fusion. google.comgoogle.com This is because a trans-fusion would introduce an excessive amount of ring strain, making the molecule highly unstable. echemi.comquora.compressbooks.pub

The cis-fusion dictates that substituents attached to the bicyclic framework will be on the same face of the ring system. google.com Diastereomerism arises from the orientation of substituents relative to the main ring, often described as exo (pointing away from the larger ring) or endo (pointing towards the larger ring). rsc.org The stereochemical outcome of synthetic reactions producing these scaffolds is highly dependent on the catalysts and conditions used, which can selectively favor the formation of either the exo or endo diastereomer. nih.gov For instance, visible light-induced cycloaddition reactions have been shown to be highly stereospecific, with (E)-alkenes leading exclusively to the exo-isomer and (Z)-alkenes affording the endo-isomer as the major product. rsc.org

Conformational Analysis of the Azabicyclo[4.1.0]heptane Scaffold

The conformational properties of the azabicyclo[4.1.0]heptane scaffold are largely dictated by the rigid nature of the fused ring system. This rigidity is a key feature, making these scaffolds valuable in drug design for locking pharmacophores into well-defined three-dimensional orientations. nih.gov

Substituents play a critical role in modulating the fine details of the scaffold's conformation. blumberginstitute.org In this compound, the two key substituents are the tert-butyloxycarbonyl (Boc) group on the nitrogen and the oxo group at C5.

N-Boc Group: The bulky Boc protecting group on the nitrogen atom (N3) introduces significant steric hindrance. Its preferred orientation will be one that minimizes steric clashes with the rest of the bicyclic framework. This steric demand can influence the puckering of the piperidone ring.

The interplay between the inherent rigidity of the fused rings and the steric and electronic effects of these substituents results in a well-defined and predictable molecular shape.

Methods for Stereochemical Assignment

Determining the absolute and relative stereochemistry of this compound and its derivatives requires a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure and relative stereochemistry.

¹H NMR spectroscopy can reveal characteristic signals for the cyclopropane protons. rsc.org The coupling constants (J-values) between these and adjacent protons provide information about dihedral angles and, consequently, the ring's conformation.

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close to each other in space, which is crucial for distinguishing between exo and endo isomers. acs.org

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the relative and absolute configuration of all stereocenters. rsc.orgacs.org This technique has been used to definitively confirm the structure and exo configuration of related oxa- and azabicyclo[4.1.0]heptane systems. rsc.orgrsc.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to separate enantiomers and determine the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity. tuwien.at

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the lowest energy conformations of different stereoisomers, aiding in the interpretation of experimental data.

TechniqueApplication in Stereochemical Assignment
¹H NMR Determines proton connectivity and provides conformational clues via coupling constants. rsc.org
NOESY Differentiates between diastereomers (e.g., exo/endo) by identifying through-space proton interactions. acs.org
X-ray Crystallography Provides definitive 3D structure, confirming both relative and absolute stereochemistry. rsc.orgacs.org
Chiral HPLC Separates enantiomers and quantifies the enantiomeric excess (ee) of a sample. tuwien.at

This interactive table outlines the primary methods used for the stereochemical assignment of bicyclo[4.1.0]heptane derivatives.

Spectroscopic Analysis for Diastereomeric Ratio Determination

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are pivotal in determining the diastereomeric ratio of this compound. In many synthetic routes leading to this and related compounds, a high degree of diastereoselectivity is observed.

In the synthesis of analogous azabicyclo[4.1.0]heptane systems, ¹H NMR analysis is a primary tool for identifying the presence of different diastereomers. For instance, in the photochemical cyclopropanation to form certain azabicyclo[4.1.0]heptanes, the distinctive signals of the cyclopropane ring protons can confirm the formation of a single diastereomer. rsc.org The coupling constants between these protons are indicative of their relative stereochemistry (cis or trans). For a related compound, 2-oxo-7-aza-bicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester, ¹H NMR analysis confirmed the formation of a single diastereomer. unibo.it

The diastereomeric ratio is typically determined by integrating the signals corresponding to specific protons that are unique to each diastereomer. Should a mixture of diastereomers be present, there would be distinct sets of peaks in the NMR spectrum, with the ratio of their integrals directly corresponding to the ratio of the diastereomers.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in a Related Azabicyclo[4.1.0]heptane System

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Cyclopropane C-H2.88d5.89
Cyclopropane C-H3.05-3.09m
CH₂1.63-1.68m
CH₂1.74-1.82m
CH₂1.92-2.08m
CH2.20-2.27m
CH2.47-2.52m
Boc (C(CH₃)₃)1.45s

Data adapted from a study on a closely related compound, 2-oxo-7-aza-bicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester. unibo.it

Chiral Chromatography for Enantiomeric Purity

While NMR can determine the ratio of diastereomers, it generally cannot distinguish between enantiomers. For this, chiral chromatography, specifically high-performance liquid chromatography (HPLC) using a chiral stationary phase, is the method of choice. This technique is essential for determining the enantiomeric excess (e.e.) of this compound.

The separation of enantiomers is achieved through their differential interaction with a chiral stationary phase. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel®), are commonly employed for this purpose. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is crucial for achieving optimal separation.

For a structurally similar compound, 2-oxo-7-aza-bicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester, the enantiomeric excess was successfully determined by HPLC analysis on a Chiralcel AD-H column. unibo.it Another patent describes the separation of enantiomers of a 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]hept-4-ene-3-carboxylate derivative using a Chiralpak AD column. google.com These examples highlight the utility of this technique for the enantiomeric purity assessment of this class of compounds.

Table 2: Exemplary Chiral HPLC Conditions for a Related Azabicyclo[4.1.0]heptane Derivative

ParameterCondition
ColumnChiralcel AD-H
Mobile PhaseHexane/i-PrOH (90/10)
Flow Rate0.75 mL/min
Detection Wavelength214, 254 nm
Retention Time (Major Enantiomer)7.6 min
Retention Time (Minor Enantiomer)8.2 min

Data adapted from a study on 2-oxo-7-aza-bicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester. unibo.it

X-ray Crystallographic Studies of Related Systems

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. While a specific crystallographic study for this compound is not widely reported, studies on closely related aza-bicyclo[4.1.0]heptane systems demonstrate the power of this technique in confirming stereochemical assignments.

For instance, the X-ray structure of a related bicyclo[4.1.0]heptane derivative confirmed the exo-isomer as the sole product of a photochemical cyclopropanation reaction. rsc.org This type of analysis definitively establishes the spatial arrangement of the atoms and the configuration of the stereocenters. The bicyclo[4.1.0]heptane core imposes significant stereochemical constraints due to its fused ring system, making X-ray crystallography an invaluable tool for structural elucidation.

In another study, the crystallographic characterization of a 3-azabicyclo[2.2.1]heptane derivative was crucial for the precise structural assignment of the isolated isomers. mdpi.com These examples underscore the importance of X-ray crystallography in validating the stereochemical outcomes of synthetic routes that produce complex bridged and fused ring systems. The data obtained from such studies, including bond lengths, bond angles, and torsion angles, provide a definitive structural fingerprint of the molecule.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP3) can be employed to predict its molecular and electronic structure. nih.gov These calculations provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

For instance, a hypothetical calculation could reveal the charge distribution across the atoms, highlighting the electrophilic and nucleophilic sites. The carbonyl group at the 5-position is expected to create a localized region of positive charge on the carbon and negative charge on the oxygen, influencing the molecule's reactivity. The nitrogen atom, protected by the Boc group, would have its nucleophilicity modulated.

Table 1: Hypothetical NBO Analysis Data for this compound

Atom Effective Charge (e)
C(5)=O +0.45
O(5) -0.50
N(3) -0.30
C(1) +0.10
C(6) +0.05
C(7) -0.15

This table presents illustrative data that could be obtained from Natural Bond Orbital (NBO) analysis, a common component of quantum chemical calculations.

Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

Conformational Energy Landscape Analysis

The three-dimensional structure of this compound is not static. Conformational analysis is essential to understand the accessible shapes the molecule can adopt and their relative energies. Computational methods can be used to explore the potential energy surface and identify low-energy conformers.

The bicyclic system, consisting of a six-membered ring fused to a three-membered ring, is inherently strained. The analysis would reveal the preferred puckering of the six-membered ring and the orientation of the Boc protecting group. Techniques like ab initio metadynamics simulations can be used to explore the conformational free energy landscape, identifying the most stable conformations. researchgate.net

Table 2: Hypothetical Relative Energies of Conformers

Conformer Dihedral Angle (C1-N3-C4-C5) Relative Energy (kcal/mol)
A (Chair-like) 55.2° 0.0
B (Boat-like) -10.5° 3.5
C (Twist-boat) 30.1° 5.2

This table illustrates hypothetical data from a conformational search, showing the relative stability of different ring conformations.

Understanding the conformational preferences is critical, as the biological activity of a molecule is often tied to its ability to adopt a specific conformation to bind to a biological target.

Reaction Mechanism Studies of Synthetic Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can help in understanding the feasibility of different synthetic routes and optimizing reaction conditions.

Various synthetic strategies have been developed for the construction of azabicyclo[4.1.0]heptane frameworks, including transition-metal catalysis and free radical-mediated cyclizations. researchgate.netnih.gov For example, a plausible synthesis could involve the cyclopropanation of a suitable N-Boc protected cyclohexenone derivative. Computational studies, often using DFT, can model the transition states of the key steps in such a reaction. beilstein-journals.org This allows for the calculation of activation energies, providing insights into the reaction kinetics and the stereochemical outcome. For instance, in a 1,3-dipolar cycloaddition reaction to form a related 3-azabicyclo[3.1.0]hexane system, DFT calculations have been used to study the transition-state energies and explain the observed stereoselectivity. beilstein-journals.org

Table 3: Hypothetical Calculated Activation Energies for a Synthetic Step

Proposed Pathway Transition State Activation Energy (kcal/mol)
Concerted Cyclopropanation TS1 25.3
Stepwise Michael Addition TS2 32.1

This table provides an example of how computational chemistry can be used to compare the energetic feasibility of different reaction pathways.

Molecular Modeling for Scaffold Exploration

The 3-aza-bicyclo[4.1.0]heptane scaffold can be used as a starting point for the design of new molecules with potential therapeutic applications. Molecular modeling techniques enable the exploration of the chemical space around this core structure. By computationally adding various substituents at different positions of the bicyclic ring, libraries of virtual compounds can be generated.

These virtual libraries can then be screened in silico for properties such as drug-likeness, predicted biological activity, and ADME (absorption, distribution, metabolism, and excretion) properties. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. Molecular modeling was instrumental in the design of conformationally constrained inhibitors for matrix metalloproteinases based on a different scaffold, showcasing the power of this approach. acs.org

Quantitative Structure-Activity Relationships (QSAR) in Relation to Scaffold Geometry (General Discussion)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. The general principle of QSAR is to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are often represented by molecular descriptors. For derivatives of the 3-aza-bicyclo[4.1.0]heptane scaffold, QSAR models could be developed to predict their biological activity against a specific target.

Utility of 3 Boc 5 Oxo 3 Aza Bicyclo 4.1.0 Heptane in Advanced Organic Synthesis

Role as a Privileged Scaffold for Molecular Construction

The concept of a "privileged structure" refers to a molecular framework that is capable of providing ligands for more than one type of biological receptor, making it a fruitful starting point for drug discovery. unife.it The 3-aza-bicyclo[4.1.0]heptane core, of which 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane is a key derivative, embodies the characteristics of a privileged scaffold. Its rigid, conformationally constrained nature allows for the precise spatial arrangement of functional groups, a critical factor for specific molecular recognition and biological activity. unife.it

The interest in such scaffolds is driven by the increasing demand in medicinal chemistry for sp³-enriched, three-dimensional frameworks. researchgate.netresearchgate.net These structures offer advantages over flat, aromatic systems by providing better navigation of chemical space, which can lead to improved pharmacological properties. The bicyclo[4.1.0]heptane skeleton is found in numerous biologically active compounds, highlighting its significance. nih.govresearchgate.net Derivatives of this scaffold have been explored for a variety of therapeutic applications, underscoring the privileged nature of this bicyclic system.

Table 1: Key Structural Features Contributing to Privileged Scaffold Status

FeatureDescriptionSignificance in Molecular Design
Rigid Bicyclic Core A fused six-membered ring and a cyclopropane (B1198618) ring create a conformationally restricted structure.Enables precise orientation of substituents, leading to higher binding affinity and selectivity for biological targets.
sp³-Enriched Framework The scaffold is predominantly composed of sp³-hybridized carbon atoms.Contributes to improved solubility, metabolic stability, and novel intellectual property compared to flat, sp²-rich molecules. researchgate.netresearchgate.net
Boc-Protected Amine The tert-butyloxycarbonyl (Boc) group offers a stable yet readily cleavable protecting group for the nitrogen atom.Allows for selective functionalization at other positions before revealing the amine for further elaboration.
Ketone Functionality The carbonyl group at the 5-position serves as a versatile chemical handle.Can be transformed into a wide array of functional groups (e.g., alcohols, amines, heterocycles) through various synthetic manipulations.

Applications in the Synthesis of Complex Molecules

The unique structural attributes of the 3-aza-bicyclo[4.1.0]heptane core make it an ideal starting point for the synthesis of complex molecular architectures. While direct examples for the "5-oxo" derivative are specific, the broader class of related scaffolds demonstrates the synthetic potential. For instance, the 3-azabicyclo[4.1.0]heptane core was utilized in a multi-step synthesis to prepare the antidepressant drug candidate GSK-1360707F uwa.edu.au. Furthermore, related bicyclo[4.1.0]heptane templates have been instrumental in the stereoselective synthesis of complex carbocyclic nucleoside analogues, which are an important class of antiviral agents nih.gov.

The synthetic utility is often centered on the controlled ring-opening of the cyclopropane ring or the functionalization of the ketone and the nitrogen atom. These transformations allow chemists to access a variety of more complex structures, including substituted cyclohexanes and other bicyclic systems, which are prevalent in natural product chemistry .

Development of Diverse Compound Libraries Based on the Core Scaffold

The this compound scaffold is well-suited for the construction of compound libraries for high-throughput screening in drug discovery. Its role as a versatile building block allows for the systematic introduction of diversity at multiple points of the molecule. The Boc-protected amine and the ketone functionality serve as primary points for diversification.

A typical strategy involves:

Modification of the Ketone: The ketone can be subjected to reactions like reductive amination, Wittig olefination, or Grignard additions to install a wide range of substituents.

Deprotection and Functionalization of the Amine: Removal of the Boc group unmasks the secondary amine, which can then be acylated, alkylated, or used in coupling reactions to introduce another vector of diversity.

Modification of the Bicyclic Core: The cyclopropane ring can undergo ring-opening reactions under specific conditions to generate a different class of substituted cyclohexylamines.

This multi-directional approach enables the rapid generation of a large number of structurally related but distinct compounds, which is a cornerstone of modern medicinal chemistry and fragment-based drug discovery whiterose.ac.uk. The use of related cyclopropyl (B3062369) derivatives in the parallel synthesis of sp³-enriched compound libraries has been documented, highlighting the value of this structural motif in library design acs.org.

Table 2: Potential Reactions for Library Diversification

Reaction SiteReaction TypePotential ReagentsResulting Functionality
C5-KetoneReductive AminationPrimary/Secondary Amines, NaBH(OAc)₃Substituted Amines
C5-KetoneGrignard ReactionOrganomagnesium Halides (R-MgX)Tertiary Alcohols
C5-KetoneWittig ReactionPhosphonium Ylides (Ph₃P=CHR)Alkenes
N3-Amine (post-deprotection)AcylationAcid Chlorides, Carboxylic AcidsAmides
N3-Amine (post-deprotection)SulfonylationSulfonyl ChloridesSulfonamides
N3-Amine (post-deprotection)Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidsN-Aryl Amines

Strategic Integration into Divergent Synthetic Pathways

A divergent synthetic strategy is a powerful approach where a common intermediate is used to generate a variety of structurally distinct products through different reaction pathways. The this compound scaffold is an excellent precursor for such strategies. Research has demonstrated that a common synthetic precursor, tert‐butyl 6‐(hydroxymethyl)‐3‐azabicyclo[4.1.0]heptane‐3‐carboxylate, obtained in just four steps, can be used in short reaction sequences to provide a range of target bifunctional derivatives researchgate.netresearchgate.net.

This approach leverages the different reactivity of the functional groups present in the molecule. For example, by carefully choosing reaction conditions, chemists can selectively target the ketone, the protected amine, or the cyclopropane ring. This control allows for the creation of diverse molecular families from a single, readily accessible starting material. The ability to modulate the reaction pathway, sometimes simply by changing the catalyst or solvent, is a hallmark of modern divergent synthesis and is a key advantage of using highly functionalized building blocks like this compound. beilstein-journals.orgacs.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, emphasizing the need for more efficient and environmentally benign methods. Future research on 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane will likely focus on developing novel synthetic routes that are both atom-economical and sustainable.

Current synthetic approaches often rely on multi-step sequences that can be resource-intensive. A key area for future development will be the exploration of transition-metal-free strategies. For instance, oxidative cyclopropanation of aza-1,6-enynes has been shown to be a viable, sustainable method for constructing azabicyclo[4.1.0]heptane cores in a single step under mild conditions. rsc.org Adapting such methodologies to produce the 3-Boc-5-oxo variant could significantly shorten synthetic pathways and reduce waste. rsc.org

Furthermore, the application of biocatalysis, using enzymes to perform key transformations, offers a promising avenue for highly selective and environmentally friendly synthesis. Research into enzymes capable of catalyzing the cyclopropanation or other key bond-forming reactions could lead to highly efficient and enantioselective routes to the target molecule. The use of organocatalysis also presents an attractive alternative to metal-based catalysts, with the potential for high stereocontrol in the formation of the bicyclic ring system.

Synthetic Strategy Traditional Approach Future Sustainable Approach
Catalyst Often relies on heavy metal catalysts.Transition-metal-free, biocatalytic, or organocatalytic systems.
Atom Economy Can be low due to multi-step sequences and use of protecting groups.High atom economy through cascade reactions and direct functionalization.
Solvent Use Often requires large volumes of volatile organic solvents.Use of greener solvents, or solvent-free conditions.
Energy Consumption May require harsh reaction conditions (high temperatures/pressures).Milder reaction conditions, often at room temperature.

Exploration of Undiscovered Reactivity Modes

The unique structural features of this compound, namely the strained aziridine (B145994) ring and the lactam functionality, suggest a rich and largely unexplored reactivity profile. Future research will undoubtedly delve into harnessing this latent reactivity for the synthesis of novel molecular scaffolds.

The ring-opening of the aziridine moiety is a particularly promising area for investigation. mdpi.com Under acidic or Lewis acidic conditions, the aziridine can be opened by a variety of nucleophiles to introduce new functional groups with a high degree of regioselectivity and stereoselectivity. mdpi.comnih.gov This could provide access to a diverse range of functionalized piperidinone derivatives that would be difficult to synthesize through other means. The outcome of such ring-opening reactions is highly dependent on the nature of the nucleophile and the reaction conditions, offering a versatile platform for generating molecular diversity. nih.gov

Furthermore, the bicyclic lactam structure could serve as a precursor for more complex polycyclic systems through rearrangement reactions. farmaceut.org For example, photochemical or thermal activation could induce skeletal rearrangements, leading to the formation of novel heterocyclic frameworks. The exploration of cycloaddition reactions, where the strained ring system acts as a reactive component, could also open up new avenues for the construction of intricate molecular architectures.

Advanced Stereocontrol in Azabicyclo[4.1.0]heptane Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. As such, the development of methods for the stereocontrolled synthesis of this compound and its derivatives is of paramount importance. Future research will focus on achieving high levels of both diastereoselectivity and enantioselectivity.

Asymmetric catalysis will be a key enabling technology in this area. The use of chiral transition-metal catalysts or organocatalysts in the key cyclopropanation step could allow for the direct synthesis of enantiomerically enriched products. researchgate.net For example, diastereoselective intramolecular aziridination reactions have been successfully developed for related systems, providing a blueprint for achieving stereocontrol in the synthesis of the 2-oxa-7-azabicyclo[4.1.0]heptane scaffold. nih.gov

Another promising approach is the use of substrate-controlled diastereoselective synthesis, where existing stereocenters in the starting material guide the stereochemical outcome of subsequent reactions. This strategy has been effectively employed in the synthesis of functionalized 2-azabicyclo[4.1.0]heptanes. researchgate.net The development of advanced methods for the stereocontrolled ring-opening of aziridines will also be crucial for accessing a wider range of stereochemically defined functionalized products. nih.govacs.org

Stereocontrol Strategy Description Potential Impact on Synthesis
Asymmetric Catalysis Use of chiral catalysts (transition-metal complexes or organocatalysts) to induce enantioselectivity in key bond-forming reactions.Direct access to enantiomerically pure bicyclic lactams, avoiding chiral resolution steps.
Substrate Control Utilizing existing stereocenters in the starting material to direct the stereochemical outcome of subsequent transformations.High diastereoselectivity in the formation of multiple stereocenters.
Chiral Auxiliaries Covalent attachment of a chiral auxiliary to the substrate to guide the stereochemistry of a reaction, followed by its removal.Predictable and reliable control over stereochemistry, although it adds steps to the synthesis.

Expanding the Scope of Functionalization and Derivatization

To fully exploit the potential of the this compound scaffold in areas such as drug discovery, it is essential to develop a diverse library of derivatives. Future research will focus on expanding the scope of functionalization and derivatization of this core structure. researchgate.net

Late-stage functionalization, where C-H bonds in the core structure are selectively converted to other functional groups, is a powerful strategy for rapidly generating analogues. researchgate.netrsc.org This approach avoids the need for de novo synthesis of each new derivative and allows for the exploration of structure-activity relationships in a more efficient manner. The development of methodologies for the direct functionalization of the bicyclic framework will be a key area of investigation. nih.gov

The existing functional groups in this compound also provide handles for derivatization. The ketone at the 5-position can be converted to a wide range of other functionalities, such as alcohols, amines, or alkenes. The Boc-protected nitrogen can be deprotected and subsequently acylated, alkylated, or arylated to introduce further diversity. organic-chemistry.orgacs.org The development of robust and selective methods for these transformations will be crucial for expanding the chemical space accessible from this versatile building block. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies such as flow chemistry and automated synthesis is set to revolutionize the way complex molecules are prepared. researchgate.netdurham.ac.uk These approaches offer significant advantages in terms of efficiency, safety, and scalability, and their application to the synthesis of this compound and its derivatives is a promising future direction.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. springerprofessional.denih.gov This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. researchgate.net The development of continuous flow processes for the synthesis of the azabicyclo[4.1.0]heptane core and its subsequent functionalization could enable the production of these compounds on a larger scale. researchgate.net

Automated synthesis platforms, which can perform multiple reactions in parallel with minimal human intervention, are powerful tools for accelerating the drug discovery process. nih.govacs.orgresearchgate.net By integrating the synthesis of this compound derivatives with automated platforms, it will be possible to rapidly generate large libraries of compounds for high-throughput screening. nih.govewadirect.com This will facilitate the identification of new bioactive molecules with potential applications in medicine and other fields.

Q & A

Basic Research Question

  • ESI-MS Monitoring : Real-time mass spectrometry (e.g., ESI-MS) helps track intermediates and confirm reaction pathways during synthesis .
  • NMR Analysis : ¹H/¹³C NMR, coupled with 2D techniques (COSY, HSQC), can distinguish stereochemistry and assign signals in the strained bicyclic framework.
  • X-ray Crystallography : Definitive structural confirmation is achieved through single-crystal X-ray diffraction, particularly for resolving steric clashes or ring strain .

What methodological challenges arise in functionalizing the 5-oxo group while preserving the Boc-protected amine?

Advanced Research Question
The 5-oxo group is susceptible to nucleophilic attack, while the Boc group requires acidic conditions for deprotection. To selectively modify the ketone:

  • Regioselective Reduction : Use mild reducing agents (e.g., NaBH₄/CeCl₃) to reduce the ketone to an alcohol without affecting the Boc group.
  • Grignard Additions : Organometallic reagents can selectively add to the carbonyl under controlled temperatures (<0°C) .
  • Protection-Deprotection Strategies : Temporarily protect the ketone (e.g., as a ketal) before modifying the amine.

How can computational modeling aid in predicting the stability and reactivity of this compound?

Advanced Research Question

  • DFT Calculations : Density Functional Theory (DFT) models predict bond angles, strain energy, and transition states for ring-opening or functionalization reactions.
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility to assess stability under varying pH or temperature .
  • Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) to guide drug discovery applications .

How should researchers address contradictory data in synthetic yields or stereochemical outcomes across different methodologies?

Q. Data Contradiction Analysis

  • Control Experiments : Replicate published protocols (e.g., transition-metal-free cyclopropanation ) with strict adherence to reagent purity and inert conditions.
  • Substrate Scope Analysis : Test whether yield discrepancies arise from steric or electronic variations in starting materials.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) or radical traps to confirm reaction pathways and identify side reactions.

What role does this compound play in medicinal chemistry as a building block?

Q. Advanced Application Focus

  • Pharmacophore Development : The bicyclic core serves as a rigid scaffold for designing protease inhibitors or GPCR modulators.
  • Prodrug Synthesis : The Boc group enables controlled release of active amines in vivo under acidic conditions (e.g., tumor microenvironments) .
  • Peptide Mimetics : Functionalization at the 5-oxo position (e.g., forming hydrazones) can mimic natural peptide conformations .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage : Store under inert gas (Ar/N₂) at –20°C in airtight containers to prevent moisture-induced Boc cleavage .
  • Purification : Use silica gel chromatography with low-polarity solvents (e.g., hexane/EtOAc) to avoid degradation.
  • Handling : Conduct reactions in anhydrous solvents (e.g., THF, DCM) and monitor pH to prevent acid/base-mediated decomposition.

How can researchers leverage the strained bicyclic structure for selective ring-opening reactions?

Advanced Research Question

  • Acid-Catalyzed Ring Opening : Use HCl/MeOH to cleave the cyclopropane ring, yielding linear amines for further derivatization .
  • Transition-Metal Catalysis : Pd-catalyzed cross-coupling reactions can selectively functionalize the strained C–C bonds .
  • Photochemical Methods : UV irradiation induces ring expansion or contraction, enabling access to novel heterocycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.